molecular formula C9H4ClF3N2O2 B1665404 5-Chloro-7-trifluoromethyl-1,4-dihydro-2,3-quinoxalinedione CAS No. 153504-72-4

5-Chloro-7-trifluoromethyl-1,4-dihydro-2,3-quinoxalinedione

Cat. No. B1665404
CAS RN: 153504-72-4
M. Wt: 264.59 g/mol
InChI Key: JDCKMCIQUXTYQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ACEA1011 is a glycine site NMDA receptor antagonist. It may have analgesic effects and alleviate certain seizure-like excitatory responses.

Scientific Research Applications

1. Role in Modulating NMDA Receptors

5-Chloro-7-trifluoromethyl-1,4-dihydro-2,3-quinoxalinedione, along with other 1,4-dihydro-2,3-quinoxalinediones, has been studied for its interactions with the glycine modulatory site on the NMDA receptor, a crucial component of the excitatory amino acid (EAA) receptor complex. These compounds, including various quinoxalinediones, display distinct hydrogen-bonding patterns and pi-stacking arrangements, which are thought to contribute to their biological activity at the glycine binding site (Kubicki, Kindopp, Capparelli, & Codding, 1996).

2. Antiplasmodial Activity

Derivatives of 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxide, including compounds related to 5-Chloro-7-trifluoromethyl-1,4-dihydro-2,3-quinoxalinedione, have demonstrated significant antiplasmodial activity. One such compound was found to be more active against Plasmodium falciparum, the parasite responsible for malaria, than traditional antimalarial drugs like chloroquine (Marín et al., 2008).

3. Ionotropic Glutamate Receptor Antagonism

Research on 5-Chloro-7-trifluoromethyl-1,4-dihydro-2,3-quinoxalinedione has indicated its potential as a broad-selectivity ionotropic glutamate receptor antagonist. Its analgesic properties in animal models suggest it could be a competitive antagonist at NMDA receptor glycine sites and also inhibit AMPA-preferring non-NMDA receptors (Woodward et al., 1995).

4. Potential Anticancer Activity

5,8-Quinolinedione derivatives, which are structurally related to 5-Chloro-7-trifluoromethyl-1,4-dihydro-2,3-quinoxalinedione, have been synthesized and tested for their antiproliferative activity against human cancer cell lines. Some of these compounds showed higher cytotoxicity than existing chemotherapeutic agents, indicating potential applications in cancer treatment (Kadela et al., 2016).

5. Structural and Chemical Analysis

Various studies have focused on the structural and chemical properties of quinoxalinedione derivatives, including their crystal structures, hydrogen bond patterns, and pi-stacking arrangements. These studies provide insight into the molecular interactions that may underlie their pharmacological effects (Kubicki & Codding, 1993).

properties

CAS RN

153504-72-4

Product Name

5-Chloro-7-trifluoromethyl-1,4-dihydro-2,3-quinoxalinedione

Molecular Formula

C9H4ClF3N2O2

Molecular Weight

264.59 g/mol

IUPAC Name

5-chloro-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C9H4ClF3N2O2/c10-4-1-3(9(11,12)13)2-5-6(4)15-8(17)7(16)14-5/h1-2H,(H,14,16)(H,15,17)

InChI Key

JDCKMCIQUXTYQI-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1NC(=O)C(=O)N2)Cl)C(F)(F)F

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)C(=O)N2)Cl)C(F)(F)F

Appearance

Solid powder

Other CAS RN

153504-72-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

5-chloro-7-trifluoromethyl-1,4-dihydro-2,3-quinoxalinedione
ACEA 1011
ACEA-1011

Origin of Product

United States

Synthesis routes and methods

Procedure details

439.0 mg (3.0 mmol) of diethyl oxalate (from Sigma, used as received) was added to 210.6 mg (1.0 mmol) of 1,2-diamino-3-chloro-5trifluoromethylbenzene (from PCR Inc., used as received), and the resulting yellow solution was heated at 180° C. (bath temperature) under Ar with stirring for 3.5 h, the solution became thick with formation of cream precipitate and hard to stir. The reaction mixture was allowed to cool to r.t., and triturated with hexane (10 mL). The precipitate was collected by vacuum filtration, washed with hexane (2×10mL) (the combined hexane filtrate was saved), dried under 0.1 mmHg for 4 h affording 134.6 mg (58%) of the crude desired product as a yellow powder (95-98% pure by NMR), mp.330°-2° C. (dec.) (preheated block).
Quantity
439 mg
Type
reactant
Reaction Step One
Quantity
210.6 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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